molecular formula C16H16F3N5 B10999996 N-(4-phenylbutan-2-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-(4-phenylbutan-2-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B10999996
M. Wt: 335.33 g/mol
InChI Key: XEROYALVCGMQDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-phenylbutan-2-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a trifluoromethyl group at position 3 and a 4-phenylbutan-2-yl amine at position 6. Its molecular formula is C₁₇H₁₇F₃N₆, with a molecular weight of 362.35 g/mol.

Properties

Molecular Formula

C16H16F3N5

Molecular Weight

335.33 g/mol

IUPAC Name

N-(4-phenylbutan-2-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C16H16F3N5/c1-11(7-8-12-5-3-2-4-6-12)20-13-9-10-14-21-22-15(16(17,18)19)24(14)23-13/h2-6,9-11H,7-8H2,1H3,(H,20,23)

InChI Key

XEROYALVCGMQDU-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC2=NN3C(=NN=C3C(F)(F)F)C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenylbutan-2-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Phenylbutan-2-yl Moiety: This can be done through alkylation or acylation reactions using suitable starting materials.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenylbutan-2-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for various diseases due to its unique structure.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-phenylbutan-2-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The trifluoromethyl group may enhance its binding affinity and specificity, while the phenylbutan-2-yl moiety could influence its pharmacokinetic properties.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among analogs lie in the substituents at positions 3 (triazolo ring) and 6 (amine side chain). The table below summarizes critical comparisons:

Compound Name Substituent (Position 3) Amine Side Chain (Position 6) Molecular Formula Molecular Weight (g/mol) Key Properties Source
Target Compound Trifluoromethyl 4-Phenylbutan-2-yl C₁₇H₁₇F₃N₆ 362.35 High lipophilicity (predicted) -
N-(3-Phenylpropyl)-... () Trifluoromethyl 3-Phenylpropyl C₁₅H₁₄F₃N₅ 321.31 Shorter chain, lower logP
Compound 6 (Vitas-M, STK651245) Trifluoromethyl 2-(1H-Indol-3-yl)ethyl C₁₆H₁₃F₃N₆ 368.31 Enhanced π-π interactions
Compound 7 (Enamine Z1220635364) Methyl 2-(5-Fluoro-1H-indol-3-yl)ethyl C₁₅H₁₂F₄N₆ 340.30 Reduced steric bulk
VX2 () 3-(Trifluoromethyl)phenyl Cyclohexyl C₁₈H₁₈F₃N₅ 385.36 Bulky substituent, high MW
Key Observations:
  • Trifluoromethyl vs. Methyl at Position 3 : The trifluoromethyl group (target compound, compound 6) enhances binding affinity in BRD4 inhibitors due to its electron-withdrawing nature and hydrophobic effects, compared to methyl (compound 7) .
  • Side Chain Modifications :
    • 4-Phenylbutan-2-yl (target): The extended alkyl chain may improve membrane permeability but reduce aqueous solubility.
    • Indole-ethyl (compound 6): The indole moiety engages in π-π stacking with protein residues, critical for BRD4 inhibition .
    • Cyclohexyl (VX2): Bulky substituents may hinder binding in sterically sensitive targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.